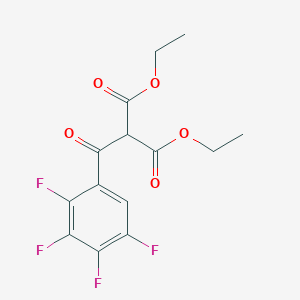

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F4O5/c1-3-22-13(20)8(14(21)23-4-2)12(19)6-5-7(15)10(17)11(18)9(6)16/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSKAEJGWQCOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205161 | |

| Record name | 1,3-Diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94695-49-5 | |

| Record name | 1,3-Diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94695-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2,3,4,5 Tetrafluorobenzoyl Malonate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used for planning organic syntheses. It involves deconstructing a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or readily preparable synthetic equivalents.

For Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, the most logical strategic disconnection is at the acyl-carbon bond (the C-C bond between the carbonyl group and the malonate's central carbon). This disconnection yields two key synthons:

A (2,3,4,5-tetrafluorobenzoyl) cation synthon.

A diethyl malonate anion (enolate) synthon.

These idealized fragments correspond to practical synthetic equivalents. The (2,3,4,5-tetrafluorobenzoyl) cation is typically sourced from an activated carboxylic acid derivative, most commonly 2,3,4,5-tetrafluorobenzoyl chloride . The diethyl malonate enolate is generated by treating diethyl malonate , an active methylene (B1212753) compound, with a suitable base. This retrosynthetic pathway points directly to an acylation reaction as the primary forward synthetic strategy.

Established Synthetic Pathways to the Core Structure

Building on the retrosynthetic analysis, several established pathways can be employed to construct the Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate molecule. These methods primarily involve the acylation of a malonate ester.

The most direct method for synthesizing the title compound is the C-acylation of diethyl malonate with a 2,3,4,5-tetrafluorobenzoyl precursor. A classic and effective approach involves the prior formation of an ethoxymagnesium derivative of the malonate ester. orgsyn.org This intermediate enhances the nucleophilicity of the malonate, facilitating its attack on the acylating agent.

The general steps are:

Formation of Ethoxymagnesiummalonic Ester : Diethyl malonate is treated with magnesium turnings and a catalytic amount of absolute ethanol (B145695). This reaction forms the ethoxymagnesium salt of diethyl malonate. orgsyn.org

Acylation : The resulting magnesium enolate is then treated with the acylating agent, 2,3,4,5-tetrafluorobenzoyl chloride, in an appropriate solvent like ether or toluene (B28343). The enolate attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the new C-C bond. orgsyn.org

Work-up : The reaction is quenched with a dilute acid (e.g., sulfuric acid) to neutralize the mixture and isolate the final Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate product. orgsyn.org

This method is advantageous as it provides high yields for the C-acylated product rather than the O-acylated byproduct. orgsyn.org

The acylation of diethyl malonate is a specific type of Claisen condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org In this context, it is a "crossed" Claisen condensation where one of the ester partners (the tetrafluorobenzoyl precursor) lacks α-hydrogens and serves exclusively as the electrophile, while the other (diethyl malonate) possesses acidic α-hydrogens and acts as the nucleophile upon deprotonation. organic-chemistry.orgmasterorganicchemistry.com

The mechanism proceeds as follows:

Enolate Formation : A base removes an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate anion. wikipedia.orgmlsu.ac.in

Nucleophilic Attack : The enolate anion attacks the electrophilic carbonyl carbon of 2,3,4,5-tetrafluorobenzoyl chloride. mlsu.ac.in

Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.

Elimination : The intermediate collapses, expelling the chloride leaving group to yield the final β-keto ester product. masterorganicchemistry.com

The choice of base is crucial; it must be strong enough to deprotonate diethyl malonate but should not react destructively with the acid chloride. lookchem.com

A practical synthesis of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate often begins with the synthesis of its key precursor, 2,3,4,5-tetrafluorobenzoic acid. This acid is a versatile intermediate for various fluoroquinolone antibiotics and other specialty chemicals.

One common route to 2,3,4,5-tetrafluorobenzoic acid starts from tetrafluorophthalic acid. The process involves a selective decarboxylation reaction. For instance, heating tetrafluorophthalic acid in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as triethylamine (B128534) can yield 2,3,4,5-tetrafluorobenzoic acid with high efficiency.

Once the 2,3,4,5-tetrafluorobenzoic acid is obtained, it must be converted into a more reactive acylating agent. This is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or triphosgene, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 2,3,4,5-tetrafluorobenzoyl chloride. This acid chloride is then used to acylate diethyl malonate as described in the preceding sections.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the acylation reaction is key to achieving high yields and purity. Research into the acylation of active methylene compounds has identified catalyst systems that facilitate the reaction under mild conditions.

While the acylation is base-mediated (requiring deprotonation of the malonate), Lewis acids play a crucial role in enhancing the reaction, particularly when using milder bases. One of the most effective systems for the C-acylation of diethyl malonate involves the use of magnesium chloride (MgCl₂) in combination with a tertiary amine base, such as triethylamine or pyridine. lookchem.comgoogle.com

The proposed mechanism for this synergistic catalysis involves the following:

The Lewis acid, MgCl₂, coordinates to the carbonyl oxygens of diethyl malonate.

This coordination increases the acidity of the α-hydrogens, making them easier to remove.

The tertiary amine base can then deprotonate the MgCl₂-complexed malonate to form the enolate.

This enolate then reacts with the acid chloride.

This method avoids the need for strong, moisture-sensitive bases like sodium ethoxide or sodium hydride, making the procedure simpler and more economical. lookchem.com Studies have shown that this MgCl₂/triethylamine system gives excellent yields for the acylation of diethyl malonate with various acid chlorides. lookchem.com

Data Tables

| Acid Chloride | Product | Yield (%) |

|---|---|---|

| Acetyl chloride | Diethyl acetylmalonate | 91 |

| Propionyl chloride | Diethyl propionylmalonate | 89 |

| Isobutyryl chloride | Diethyl isobutyrylmalonate | 92 |

| Benzoyl chloride | Diethyl benzoylmalonate | 89 |

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a critical role in the acylation of diethyl malonate, influencing both the reaction rate and the yield of the desired product. The solvent's polarity and its ability to solvate the various species in the reaction mixture, including the enolate and the magnesium complex, are key factors.

For the acylation of diethyl malonate and similar compounds, polar aprotic solvents are often favored. Acetonitrile (B52724) is a commonly used solvent in these reactions, as it effectively dissolves the reactants and the magnesium chloride-triethylamine complex, promoting a homogeneous reaction environment. researchgate.net Other solvents, such as dichloromethane, have also been utilized. lookchem.com The selection of the optimal solvent is crucial for maximizing the yield and minimizing the formation of byproducts.

The polarity of the solvent can influence the equilibrium of the enolate formation and the subsequent acylation step. A solvent with a higher dielectric constant can help to stabilize the charged intermediates, potentially leading to faster reaction rates. However, the solvent must also be compatible with the strong base and the reactive acid chloride.

| Solvent | General Observations in Acylation Reactions | Potential Impact on Yield |

|---|---|---|

| Acetonitrile | Favored for its ability to dissolve reactants and complexes, promoting a homogeneous reaction. researchgate.net | Generally leads to good to excellent yields. |

| Dichloromethane | Also used, but may result in a more heterogeneous mixture depending on the specific reactants. lookchem.com | Yields can be variable and may require optimization. |

| Toluene | Less polar, may be suitable for certain base systems but could lead to slower reaction rates. | Potentially lower yields compared to more polar aprotic solvents. |

| Diethyl Ether | Can be used, but its lower boiling point may limit the reaction temperature. | May require longer reaction times or be less efficient. |

Process Intensification and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. This includes the adoption of "direct procedures," one-pot transformations, and the minimization of intermediate isolation steps, all of which align with the principles of green chemistry.

Minimization of Intermediate Isolation

Minimizing the isolation of intermediates is a key aspect of process intensification and green chemistry. In the context of synthesizing Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, this would involve a workup procedure that directly yields the final product without the need to isolate any intermediate complexes.

A typical workup for the acylation of diethyl malonate involves quenching the reaction with a dilute acid, such as hydrochloric acid, to neutralize the base and decompose any remaining magnesium complexes. lookchem.com The organic product is then extracted into an organic solvent. This direct workup avoids the isolation of potentially unstable intermediates.

Purity Assessment and Isolation Techniques for Synthetic Intermediates

The primary synthetic intermediate to consider in the synthesis of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is the diethyl malonate enolate, although in the preferred one-pot method, this is not isolated. The precursor, 2,3,4,5-tetrafluorobenzoyl chloride, is a key starting material whose purity is crucial for the success of the reaction.

Purity Assessment: The purity of 2,3,4,5-tetrafluorobenzoyl chloride can be assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the corresponding carboxylic acid as an impurity can be detected by Infrared (IR) spectroscopy (broad O-H stretch) or by derivatization followed by GC analysis.

Isolation Techniques: If necessary, 2,3,4,5-tetrafluorobenzoyl chloride can be purified by distillation under reduced pressure.

For the final product, Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, purification is typically achieved through a series of extraction and washing steps followed by distillation.

Workup and Isolation of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate:

Chemical Reactivity and Transformation Pathways of Diethyl 2,3,4,5 Tetrafluorobenzoyl Malonate

Tautomerism and Isomeric Equilibrium Dynamics

Like other β-dicarbonyl compounds, Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate exists as a dynamic equilibrium between two constitutional isomers: a keto form and an enol form. masterorganicchemistry.comfiveable.me This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. fiveable.me The equilibrium position is highly sensitive to the compound's physical state, solvent, and intrinsic electronic and structural factors.

The keto and enol tautomers of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate can be distinguished and quantified using various spectroscopic techniques. In solution, the two forms rapidly interconvert, establishing an equilibrium, whereas in the solid state, the compound typically crystallizes as the more thermodynamically stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a primary tool for characterizing the tautomeric equilibrium. The keto form exhibits a characteristic signal for the proton at the α-carbon (the carbon between the three carbonyl groups). In contrast, the enol form is identified by a downfield signal corresponding to the hydroxyl proton (O-H), which is often broadened due to hydrogen bonding and chemical exchange. The integration of these distinct signals allows for the quantification of the keto-to-enol ratio in a given solvent.

Infrared (IR) Spectroscopy : The keto tautomer displays two or three distinct carbonyl (C=O) stretching frequencies—one for the ketone and two for the ester groups. The enol tautomer shows a conjugated carbonyl stretch at a lower frequency, a carbon-carbon double bond (C=C) stretch, and a broad O-H stretching band, indicative of the hydroxyl group involved in a strong intramolecular hydrogen bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The enol form possesses a more extended π-conjugated system than the keto form, resulting in a bathochromic (red) shift. nih.gov Consequently, the enol tautomer absorbs light at a longer wavelength (π → π* transition) compared to the keto tautomer (n → π* transition). nih.gov

Table 1: Expected Spectroscopic Data for Tautomeric Forms This table presents generalized, expected spectroscopic features for the characterization of the keto and enol forms of a β-keto ester like Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate.

| Spectroscopic Method | Keto Tautomer | Enol Tautomer |

|---|---|---|

| ¹H NMR | Signal for α-proton (CH) | Signal for enolic proton (OH), absence of α-proton signal |

| ¹³C NMR | Signal for α-carbon (CH), signals for three C=O carbons | Signals for sp² carbons (C=C), signal for enolic carbon (C-OH) |

| IR Spectroscopy | Multiple C=O stretching bands (~1720-1750 cm⁻¹) | Conjugated C=O stretch (~1650 cm⁻¹), C=C stretch (~1600 cm⁻¹), broad O-H stretch (~2500-3200 cm⁻¹) |

The electronic nature of substituents on a β-dicarbonyl framework profoundly impacts the position of the tautomeric equilibrium. The 2,3,4,5-tetrafluorobenzoyl group is strongly electron-withdrawing due to the high electronegativity of the four fluorine atoms. This feature significantly shifts the equilibrium in favor of the enol tautomer.

Several factors contribute to this preference:

Inductive Destabilization of the Keto Form : The electron-withdrawing fluorine atoms inductively pull electron density away from the benzoyl carbonyl group, destabilizing the keto form. mit.edu

Stabilization of the Enol Form : The enol form is stabilized by multiple factors. Research on perfluorinated keto-enol systems shows that hyperconjugative interactions between the enol π bond and the σ* orbitals of adjacent C-F bonds contribute to enol stability. mit.edu Furthermore, the enol form allows for the creation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the benzoyl carbonyl. masterorganicchemistry.com This hydrogen bonding is a major stabilizing force. masterorganicchemistry.comquora.com The extended conjugation involving the aromatic ring, the C=C double bond, and the ester carbonyl group also enhances the stability of the enol tautomer.

The interconversion between the keto and enol forms is typically slow in neutral, non-polar media but is readily catalyzed by either acid or base. youtube.comkhanacademy.org

Acid-Catalyzed Mechanism : In the presence of an acid, the oxygen of the benzoyl carbonyl group is protonated, forming an oxonium ion. This enhances the acidity of the α-proton. A weak base (such as the solvent or the conjugate base of the acid catalyst) then removes the α-proton, leading to the formation of the C=C double bond of the enol. fiveable.meyoutube.com

Base-Catalyzed Mechanism : A base removes the acidic α-proton from the keto form to generate a resonance-stabilized enolate anion. In this intermediate, the negative charge is delocalized over the oxygen atoms of the carbonyl groups and the α-carbon. Subsequent protonation of the enolate on the benzoyl oxygen atom by a proton source (such as the conjugate acid of the base or the solvent) yields the enol form. khanacademy.org

Nucleophilic Reactions and Substitution Patterns

The unique structure of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate provides two primary sites for nucleophilic attack: the acidic α-carbon of the malonate unit and the electron-deficient tetrafluorinated aromatic ring.

The proton on the α-carbon of the malonate moiety is exceptionally acidic. Its acidity is enhanced by the resonance-stabilizing effect of the three adjacent carbonyl groups (one ketone, two esters) and the powerful inductive electron-withdrawing effect of the tetrafluorobenzoyl group.

Upon treatment with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), the compound is readily deprotonated to form a stable carbanion (enolate). libretexts.org This nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation : Reaction with alkyl halides in a classic Sₙ2 reaction to introduce an alkyl group at the α-position.

Acylation : Reaction with acyl chlorides or anhydrides to introduce an acyl group.

These reactions are analogous to those of standard diethyl malonate but are facilitated by the increased acidity of the α-proton. orgsyn.org

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of multiple strongly electron-withdrawing fluorine atoms, in addition to the activating effect of the meta-directing benzoyl group, renders the tetrafluorophenyl ring highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orglibretexts.orgchemistrysteps.com

In an SₙAr reaction, a strong nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (in this case, a fluoride (B91410) ion). chemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur, electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.orgchemistrysteps.com

In Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, the benzoyl group activates the ring for nucleophilic attack. Nucleophilic attack is most favorable at the C4 position (para to the carbonyl group), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative oxygen atom of the carbonyl group, providing significant resonance stabilization. libretexts.org Therefore, reaction with strong nucleophiles (e.g., alkoxides, amines) is expected to result in the selective displacement of the C4-fluorine atom.

Table 2: Summary of Nucleophilic Reactivity

| Reactive Site | Reagent/Conditions | Type of Reaction | Expected Product |

|---|---|---|---|

| α-Carbon (Malonate) | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | C-Alkylation | Diethyl alkyl-(2,3,4,5-tetrafluorobenzoyl)malonate |

| Aromatic Ring (C4-F) | Strong Nucleophile (e.g., NaOMe) | Nucleophilic Aromatic Substitution (SₙAr) | Diethyl (4-methoxy-2,3,5-trifluorobenzoyl)malonate |

Cyclization and Annulation Reactions

Specific studies detailing the intramolecular cyclization of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate to form heterocyclic scaffolds were not found in the available research. However, the structural features of the molecule, namely the ortho-fluorine atom on the benzoyl ring and the active methylene (B1212753) group, suggest the potential for such reactions. In principle, intramolecular nucleophilic substitution of the ortho-fluorine by the enolate of the malonate could lead to the formation of a fluorinated dibenzofuranone system. This type of reaction is known for other polyfluorinated aromatic compounds. The reaction would likely require a base to generate the enolate and thermal conditions to facilitate the cyclization.

There is no direct evidence in the reviewed literature for the thermal transformation of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate into coumarin (B35378) derivatives. The synthesis of coumarins from malonate derivatives typically involves a Pechmann condensation with a phenol. In the case of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, a plausible but unconfirmed pathway could involve an intramolecular cyclization followed by rearrangement. However, without experimental data, this remains speculative.

Hydrolysis and Decarboxylation Processes

The hydrolysis and subsequent decarboxylation of malonic esters are fundamental transformations. For polyfluorinated aryl malonates, these processes can be influenced by the electron-withdrawing nature of the fluorinated ring.

The selective hydrolysis of one of the two ester groups in Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is expected to be challenging. Research on the closely related diethyl 2-(perfluorophenyl)malonate has shown that this compound is surprisingly resistant to hydrolysis under both basic and acidic conditions. nih.govnih.gov Under basic conditions, the starting ester often remains intact or decomposes into a mixture of products at elevated temperatures. nih.gov Similarly, mild acidic conditions are generally ineffective. nih.gov This resistance can be attributed to the steric hindrance and the electronic effects of the polyfluorinated ring.

Vigorous acidic hydrolysis of diethyl 2-(perfluorophenyl)malonate has been shown to lead to the formation of 2-(perfluorophenyl)acetic acid in good yield. nih.govnih.gov This process involves the hydrolysis of both ester groups to form the corresponding malonic acid, which is thermally unstable and readily undergoes decarboxylation.

It is highly probable that Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate would behave similarly. The likely mechanism under strong acidic conditions (e.g., a mixture of HBr and AcOH) involves the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water. nih.gov After the hydrolysis of both ester groups to yield (2,3,4,5-tetrafluorobenzoyl)malonic acid, the resulting β-keto acid is prone to decarboxylation. The mechanism for decarboxylation proceeds through a cyclic transition state involving the enol tautomer, leading to the formation of 2-(2,3,4,5-tetrafluorobenzoyl)acetic acid, which would likely exist in equilibrium with its enol form.

Table 1: Predicted Products of Hydrolysis and Decarboxylation of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

| Starting Material | Reagents and Conditions | Predicted Major Product |

| Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate | HBr, AcOH, reflux | 2-(2,3,4,5-Tetrafluorobenzoyl)acetic acid |

Oxidation and Reduction Chemistry

No specific information regarding the oxidation or reduction chemistry of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate was found in the reviewed literature. General knowledge of organic chemistry suggests potential reactions. The benzoyl carbonyl group could be susceptible to reduction by hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride to afford the corresponding secondary alcohol. The tetrafluorobenzoyl ring is generally resistant to reduction under these conditions. Oxidation of the molecule would likely require harsh conditions and could lead to the degradation of the aromatic ring. The active methylene group could potentially undergo oxidative coupling reactions, but specific examples for this substrate are not available.

Selective Reduction of Carbonyl Functions

The structure of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate presents two types of carbonyl groups: a benzoyl ketone and two ester groups. The selective reduction of the ketonic carbonyl over the ester functionalities is a common objective in organic synthesis. This selectivity can typically be achieved by using mild reducing agents that are known to preferentially react with ketones and aldehydes over less reactive esters.

One of the most common reagents for such a transformation is sodium borohydride (NaBH₄). In a protic solvent like ethanol (B145695) or methanol (B129727), NaBH₄ is expected to selectively reduce the benzoyl carbonyl group to a secondary alcohol, yielding Diethyl (2-hydroxy-2-(2,3,4,5-tetrafluorophenyl)ethyl)malonate. The reaction is generally performed at moderate temperatures, for instance, from 0 °C to room temperature, to enhance selectivity and minimize potential side reactions.

Another approach for selective reduction involves catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere would also be expected to reduce the ketone. However, depending on the reaction conditions (pressure and temperature), this method might also lead to the reduction of the aromatic ring or the ester groups, thus requiring careful optimization to achieve the desired selectivity.

The tetrafluorobenzoyl group's electron-withdrawing nature, due to the fluorine atoms, could potentially increase the reactivity of the ketonic carbonyl towards nucleophilic attack by a hydride reagent, possibly facilitating the selective reduction.

Illustrative Data Table for Selective Ketone Reduction

The following table is an illustrative example of expected outcomes for the selective reduction of the ketonic carbonyl function in Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, based on general principles of organic chemistry, as specific experimental data is not available in the reviewed literature.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Expected Major Product | Plausible Yield (%) |

| 1 | NaBH₄ | Methanol | 0 - 25 | Diethyl (2-hydroxy-2-(2,3,4,5-tetrafluorophenyl)ethyl)malonate | >90 |

| 2 | LiAlH₄ | Diethyl Ether | -78 to 0 | Mixture of reduced products | Variable |

| 3 | H₂, Pd/C | Ethanol | 25 | Diethyl (2-hydroxy-2-(2,3,4,5-tetrafluorophenyl)ethyl)malonate | Condition Dependent |

Oxidative Transformations of the Malonate Framework

The malonate framework in Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is centered around a methylene group (-CH₂) that is activated by two adjacent ester carbonyl groups. This structural feature makes the methylene protons acidic and susceptible to deprotonation, forming an enolate. This enolate is a key intermediate in many reactions, but the framework itself can also undergo oxidative transformations.

Specific research on the oxidative transformations of the malonate framework within this particular molecule is not readily found. However, general reactions of malonic esters can provide insight into plausible pathways. Strong oxidizing agents could potentially lead to the cleavage of the C-C bonds within the malonate unit. For instance, ozonolysis, followed by an oxidative workup, could potentially cleave the molecule, although this is a harsh method and might affect other parts of the molecule as well.

A more controlled oxidation could potentially be achieved using reagents that target the activated methylene group. However, without specific literature precedents for this substrate, any proposed transformation remains speculative. The presence of the electron-rich tetrafluorophenyl ring and the benzoyl group would likely influence the outcome of such oxidative reactions, potentially leading to complex product mixtures or unexpected rearrangements.

Further research would be necessary to determine the specific conditions and reagents required to achieve controlled and selective oxidative transformations of the malonate framework in Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate without affecting the tetrafluorobenzoyl moiety.

Illustrative Data Table for Oxidative Transformations

The following table presents a hypothetical exploration of possible oxidative transformations of the malonate framework in Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate. This is based on general reactivity patterns, as specific experimental data for this compound is not available in the surveyed scientific literature.

| Entry | Oxidizing Agent | Solvent | Conditions | Plausible Transformation | Expected Outcome |

| 1 | O₃, then H₂O₂ | Dichloromethane | Low Temperature | Oxidative Cleavage | Complex mixture |

| 2 | KMnO₄ | Acetone/Water | 0 °C to RT | C-C bond cleavage | Degradation |

| 3 | SeO₂ | Dioxane | Reflux | α-Ketoester formation | Speculative |

Structural Elucidation and Spectroscopic Characterization of Diethyl 2,3,4,5 Tetrafluorobenzoyl Malonate and Its Derivatives

X-ray Diffraction Crystallography for Solid-State Geometries

No published single-crystal X-ray diffraction data for Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate could be located. Consequently, a detailed analysis of its solid-state molecular conformation, crystal packing, intermolecular interactions, and hydrogen bonding networks, as requested in sections 4.1.1 and 4.1.2, cannot be provided. While crystal structures for other diethyl malonate derivatives exist, the unique steric and electronic properties of the 2,3,4,5-tetrafluorobenzoyl group would lead to a distinct crystal structure that cannot be inferred from these analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, a complete and verified set of NMR spectroscopic data for Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is not available in the searched literature.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis:A complete ¹³C NMR spectral assignment for the carbon skeleton of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate has not been published. This analysis would be necessary to confirm the carbon framework and to study the electronic influence of the fluorine atoms on the aromatic and carbonyl carbons through carbon-fluorine coupling constants.

Due to the absence of specific experimental data for the target compound, it is not possible to generate the detailed, scientifically accurate article as requested under the strict constraints provided.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate by probing the vibrations of its constituent chemical bonds.

Identification of Key Functional Group Vibrations

The IR and Raman spectra of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate are characterized by distinct bands corresponding to its primary functional groups: the ester, the ketone, and the tetrafluorinated aromatic ring. By comparing with spectra of related compounds like diethyl malonate, a precise assignment of these vibrational modes can be achieved. nist.govchemicalbook.com

Key vibrations include the carbonyl (C=O) stretching modes of the ester and ketone groups, which are expected to appear as strong, distinct bands in the IR spectrum, typically in the region of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ester groups will also produce strong bands, usually found between 1100 and 1300 cm⁻¹.

The tetrafluorobenzoyl moiety introduces characteristic vibrations. The C-F stretching modes give rise to very strong absorptions in the IR spectrum, generally in the 1100-1400 cm⁻¹ range. Aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl groups of the malonate ester will be observed around 2850-3000 cm⁻¹.

The following table summarizes the expected key vibrational frequencies based on the analysis of analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ester & Ketone Carbonyls | C=O Stretch | 1680 - 1750 | IR (strong) |

| Diethyl Malonate | C-O Stretch | 1100 - 1300 | IR (strong) |

| Tetrafluorobenzoyl Ring | C-F Stretch | 1100 - 1400 | IR (v. strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Ethyl Groups | Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

Spectroscopic Signatures of Tautomeric Forms

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate can exist in keto-enol tautomeric forms. The predominant form is the β-dicarbonyl (keto) form. However, the presence of the enol tautomer can be detected through vibrational spectroscopy. The enol form would exhibit a broad O-H stretching band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, resulting from the hydroxyl group. Concurrently, the carbonyl stretching frequency would shift to a lower wavenumber (around 1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. The appearance of a C=C stretching vibration from the enol double bond, typically around 1600-1640 cm⁻¹, would also be a key indicator. The relative intensities of these keto and enol bands can provide an estimation of the tautomeric equilibrium.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate by analyzing its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental composition of the parent molecule, confirming the molecular formula C₁₄H₁₂F₄O₅. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Elucidation of Fragmentation Pathways

Under electron impact (EI) ionization, Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of diethyl malonate derivatives is well-documented and often involves specific cleavage patterns. mdpi.com

A primary and highly characteristic fragmentation pathway for substituted diethyl malonates is the loss of the entire diethyl malonate moiety or parts thereof. mdpi.com The tetrafluorobenzoyl portion of the molecule is also expected to produce a stable acylium ion.

Key Predicted Fragmentation Pathways:

Formation of the Tetrafluorobenzoyl Cation: Cleavage of the C-C bond between the ketone and the malonate central carbon is expected to be a major pathway, leading to the formation of a stable tetrafluorobenzoyl acylium ion (m/z 179).

Loss of Ethoxy Radical: The molecular ion can lose an ethoxy radical (-•OCH₂CH₃, 45 Da) from one of the ester groups.

Loss of Ethanol (B145695): Elimination of a neutral ethanol molecule (CH₃CH₂OH, 46 Da) can occur through a rearrangement process.

Cleavage of the Malonate Group: A significant fragmentation pattern observed in similar aryl malonate derivatives is the cleavage leading to the loss of the diethyl malonate group (159 Da). mdpi.com

The following table outlines the predicted prominent fragments and their corresponding m/z values.

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 336 | [M]⁺• (Molecular Ion) | - |

| 291 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical from an ester group |

| 263 | [M - •COOCH₂CH₃]⁺ | Loss of carbethoxy radical |

| 179 | [C₆HF₄CO]⁺ | Cleavage of C-C bond, forming the acylium ion |

| 151 | [C₆HF₄]⁺ | Loss of CO from the tetrafluorobenzoyl acylium ion |

Advanced Spectroscopic and Analytical Methods

Beyond standard IR, Raman, and MS, a suite of advanced analytical methods can be employed for a more comprehensive characterization of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are essential for providing detailed information about the carbon-hydrogen framework and the fluorine environments within the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further establish the connectivity of atoms. For crystalline derivatives, single-crystal X-ray diffraction offers the definitive determination of the three-dimensional molecular structure, providing precise bond lengths and angles. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for assessing the purity and identifying trace components in samples of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate. In the synthesis of this compound, which involves the acylation of a malonic ester magnesium derivative with 2,3,4,5-tetrafluorobenzoyl chloride, GC/MS is employed to confirm the individuality of the final product. moca.net.uaresearchgate.net

The analysis provides crucial information on the presence of any unreacted starting materials or side-products. For instance, research has utilized GC/MS to confirm the purity of synthesized Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, revealing the presence of minor impurities at levels as low as 2–3%. moca.net.ua The mass spectrometer detector provides fragmentation patterns for the main compound and any impurities, allowing for their structural identification.

Table 1: Illustrative GC/MS Purity Analysis Data This table is based on typical findings in the analysis of this compound.

| Parameter | Observation |

| Main Peak Retention Time | Characteristic for Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate |

| Main Peak Purity (%) | > 97% |

| Identified Impurities | Minor peaks corresponding to reaction byproducts |

| Impurity Level (%) | 2-3% |

Data is illustrative and based on findings reported in scientific literature. moca.net.ua

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile compounds like Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate. While specific documented HPLC methods for this exact compound are not detailed in the provided context, standard methods for related fluorinated aromatic esters and fluoroquinolone intermediates are applicable. Reversed-phase HPLC (RP-HPLC) is the most common approach for this class of compounds.

This method typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used as the mobile phase, often in a gradient elution mode to ensure optimal separation of the main compound from any impurities. rdd.edu.iq Detection is usually achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. moca.net.ua

This technique is essential for the quantitative analysis required in quality control during the production of pharmaceuticals, ensuring the compound meets the required purity specifications.

Table 2: Typical RP-HPLC Method Parameters for Analysis of Related Fluorinated Aromatic Compounds

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / Water (gradient) |

| Detector | UV-Vis |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

These parameters are representative of methods used for structurally similar compounds and serve as a baseline for method development for Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate. moca.net.uardd.edu.iq

Applications in Advanced Organic Synthesis and Material Science

Versatility as a Synthetic Building Block

The chemical structure of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, a type of β-ketoester, makes it an exceptionally versatile reagent in organic synthesis. The molecule contains multiple reactive sites: an acidic α-hydrogen between two carbonyl groups, two ester functionalities, and an electron-deficient tetrafluorinated aromatic ring. This multifunctionality allows it to participate in a wide array of chemical transformations.

Construction of Complex Polyfluorinated Organic Molecules

The malonic ester component of the molecule is a classic tool for forming carbon-carbon bonds. The methylene (B1212753) group flanked by the two ester carbonyls is readily deprotonated by a base to form a stable enolate. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in alkylation and acylation reactions. This reactivity allows for the controlled introduction of new substituents, enabling the construction of more complex carbon skeletons.

The presence of the tetrafluorobenzoyl group ensures that the resulting complex molecules are selectively fluorinated, a desirable feature in medicinal chemistry and materials science. nih.govbeilstein-journals.org Fluorinated malonate esters are recognized as important building blocks for synthesizing a diverse range of fluorinated compounds. researchgate.netacsgcipr.org

Role in the Synthesis of Diverse Heterocyclic Frameworks

β-Ketoesters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. The 1,3-dicarbonyl arrangement in diethyl (2,3,4,5-tetrafluorobenzoyl)malonate allows it to undergo condensation reactions with binucleophilic reagents to form various five- and six-membered rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Similarly, condensation with ureas or amidines can lead to the formation of pyrimidines. These heterocyclic cores are ubiquitous in pharmaceuticals and agrochemicals. The ability to introduce a tetrafluorophenyl substituent into these frameworks via this building block is a powerful strategy for developing new bioactive molecules. researchgate.netacsgcipr.org

Table 1: Potential Heterocyclic Synthesis Reactions

| Reactant | Resulting Heterocycle |

| Hydrazine (R-NHNH₂) | Pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Urea (NH₂CONH₂) | Pyrimidine (Barbiturate derivative) |

| Guanidine (NH₂C(NH)NH₂) | Aminopyrimidine |

| Amidines (RC(NH)NH₂) | Substituted Pyrimidine |

Strategic Intermediate in Specific Chemical Pathways

Beyond its general versatility, diethyl (2,3,4,5-tetrafluorobenzoyl)malonate serves as a crucial intermediate in specific, high-value synthetic pathways.

Chemical Precursor to Fluoroquinolone Scaffolds

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of fluoroquinolone antibiotics. chemsrc.com Fluoroquinolones are a major class of broad-spectrum antibacterial agents characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The synthesis of this core often involves the Gould-Jacobs reaction or similar cyclization strategies, which utilize a β-ketoester derivative.

In this context, diethyl (2,3,4,5-tetrafluorobenzoyl)malonate or a closely related derivative like ethyl 2,3,4,5-tetrafluorobenzoylacetate is condensed with an appropriately substituted aniline. The resulting intermediate is then cyclized at high temperature to form the quinolone ring system. Subsequent hydrolysis of the ester group provides the essential carboxylic acid functionality. The 2,3,4,5-tetrafluorobenzoyl moiety is instrumental in constructing the fluorinated aromatic portion of many modern fluoroquinolones, such as ofloxacin (B1677185) and levofloxacin. chemsrc.comchemicalbook.com A structurally similar compound, Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate, has been identified as an impurity related to the synthesis of the fluoroquinolone moxifloxacin, further highlighting the role of such benzoylmalonates in this area.

Synthesis of Other Fluorinated Carbonyl Compounds

The structure of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate allows for its conversion into other valuable fluorinated carbonyl compounds. Under acidic or basic hydrolysis conditions followed by heating, β-ketoesters readily undergo decarboxylation (loss of CO₂ from one of the carboxyl groups) to yield a ketone. In this case, the process would yield 2,3,4,5-tetrafluoroacetophenone, another important fluorinated building block. The selective hydrolysis and decarboxylation of related polyfluorinated malonates, such as diethyl 2-(perfluorophenyl)malonate, to form fluorinated acetic acid derivatives is a well-documented transformation that underscores this reactivity pattern. nih.gov

Table 2: Key Transformations and Products

| Reaction Type | Reagents | Major Product |

| Cyclocondensation | Substituted Aniline, then heat | Fluoroquinolone core |

| Hydrolysis & Decarboxylation | H₃O⁺ or OH⁻, then heat | 2,3,4,5-Tetrafluoroacetophenone |

| Alkylation | Base (e.g., NaOEt), then R-X | Diethyl alkyl-(2,3,4,5-tetrafluorobenzoyl)malonate |

Potential Contributions to Functional Materials Development

The introduction of fluorine-rich moieties into organic molecules is a key strategy in modern materials science. The tetrafluorobenzoyl group in diethyl (2,3,4,5-tetrafluorobenzoyl)malonate makes it a promising candidate for developing functional materials with tailored properties. chemimpex.com The high electronegativity and low polarizability of fluorine atoms can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and hydrophobicity. nih.govchemimpex.com

This building block could be incorporated into polymers or other macromolecules to create specialty materials for demanding applications. For instance, polymers containing this unit could be used in advanced coatings, adhesives, or in electronic and aerospace components where thermal and chemical resilience are critical. chemimpex.com

Design and Synthesis of Specialty Chemicals with Unique Properties

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is a significant intermediate in advanced organic synthesis, primarily recognized for its role as a key building block in the production of complex, biologically active molecules, particularly fluoroquinolone antibiotics. researchgate.netresearchgate.net The unique properties of this compound, stemming from the highly fluorinated benzoyl group, make it a valuable precursor for specialty chemicals.

The synthesis of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is well-documented. One common method involves the reaction of 2,3,4,5-tetrafluorobenzoic acid chloride with a metal salt of a malonic acid ester. google.com Specifically, 2,3,4,5-tetrafluorobenzoyl chloride is added to a magnesium derivative of diethyl malonate, formed in situ, to yield the target compound. researchgate.netgoogle.com A patent details a process where diethyl malonate is treated with magnesium and ethanol (B145695) in the presence of a catalyst like carbon tetrachloride; the resulting magnesium salt is then acylated with 2,3,4,5-tetrafluorobenzoic acid chloride in toluene (B28343) at low temperatures (0-5°C). google.com This crude product is often used directly in subsequent steps without extensive purification. google.com

Once synthesized, diethyl (2,3,4,5-tetrafluorobenzoyl)malonate serves as a precursor for other important intermediates. For instance, it can be converted into ethyl (2,3,4,5-tetrafluorobenzoyl)acetate through acidic hydrolysis and decarboxylation. google.com This reaction is typically achieved by heating the compound in an aqueous medium with an acid catalyst, such as p-toluenesulfonic acid. google.com The resulting ethyl (2,3,4,5-tetrafluorobenzoyl)acetate is another crucial component in the synthesis of antibacterially active tricyclic compounds. google.com

Structural and analytical studies have been conducted to better understand the chemical nature of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, which is critical for optimizing reaction conditions and yields. Research using X-ray diffraction (XRD) and NMR spectroscopy (¹H and ¹⁹F) has revealed that the compound exhibits keto-enol tautomerism. researchgate.netresearchgate.net In solution (CDCl₃), it exists as a mixture of both the ketone and enol forms, with the ketone tautomer being predominant. researchgate.net This insight into its structural dynamics is vital for controlling its reactivity in the synthesis of targeted specialty chemicals.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Diethyl malonate | 2,3,4,5-Tetrafluorobenzoic acid chloride | 1. Magnesium, Ethanol, CCl₄ (catalyst) 2. Toluene, 0-5°C | Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate | google.com |

| Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate | Water | p-Toluene sulfonic acid, Reflux | Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate | google.com |

Exploration in Polymer Science and Organic Electronic Materials

While diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is firmly established as an intermediate in pharmaceutical synthesis, its direct application in polymer science and organic electronic materials is not extensively documented in the available literature. However, the structural features of the molecule, particularly the tetrafluorinated aromatic ring, suggest potential utility in the development of advanced materials.

Fluorinated compounds are sought after in materials science for the unique properties they impart, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. The high fluorine content in molecules derived from precursors like diethyl (2,3,4,5-tetrafluorobenzoyl)malonate can be leveraged to create specialty polymers and coatings with desirable attributes. Esters containing fluorinated aromatic rings are studied for their inherent properties, including increased stability and lipophilicity, which are relevant to applications in specialized material formulations.

Although specific examples of polymers or organic electronic devices incorporating diethyl (2,3,4,5-tetrafluorobenzoyl)malonate as a monomer or functional additive are not detailed in current research, its role as a versatile building block for creating a range of fluorinated compounds makes it a candidate for future exploration in these fields. The synthesis of novel monomers from this intermediate could open pathways to polymers with tailored optical, electronic, or surface properties for use in high-performance applications.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and three-dimensional geometry of molecules. For a compound like Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, such calculations would reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. These electronic properties are fundamental to understanding the molecule's reactivity.

Table 1: Predicted Key Geometrical Parameters for Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate (based on analogous structures) This table presents hypothetical data based on typical values from computational studies of similar molecules, as direct data for the target compound is unavailable.

| Parameter | Predicted Value |

|---|---|

| C=O (benzoyl) bond length | ~1.22 Å |

| C-F bond length | ~1.35 Å |

| C-C (benzoyl-malonate) bond length | ~1.50 Å |

| O-C-C-O (ester) dihedral angle | Variable, depending on conformation |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are highly sensitive to the electronic environment of the nuclei. For Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, predicting the ¹⁹F NMR spectrum would be particularly insightful, with the four fluorine atoms expected to show distinct chemical shifts and coupling patterns depending on their positions on the aromatic ring. The proton and carbon chemical shifts of the malonate and ethyl groups would also be influenced by the electron-withdrawing nature of the tetrafluorobenzoyl moiety.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. For the target compound, key predicted vibrational frequencies would include the C=O stretching frequencies of the benzoyl and ester groups, C-F stretching frequencies, and various C-H stretching and bending modes. The precise positions of these peaks would be indicative of the electronic effects within the molecule.

Table 2: Predicted Spectroscopic Data for Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate (based on analogous structures) This table presents hypothetical data based on typical values from computational studies of similar molecules, as direct data for the target compound is unavailable.

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| ¹⁹F NMR | Four distinct signals in the aromatic region |

| ¹³C NMR | Signals for C=O (benzoyl and ester), aromatic carbons, and malonate carbons |

| IR (cm⁻¹) | ~1730-1750 (C=O, ester), ~1680-1700 (C=O, benzoyl), ~1100-1300 (C-F) |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. For the synthesis of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, a likely route would be the acylation of diethyl malonate with 2,3,4,5-tetrafluorobenzoyl chloride.

Modeling this reaction would involve:

Reactant and Product Optimization: Determining the optimized geometries and energies of the starting materials and the final product.

Transition State Searching: Locating the transition state structure for the key bond-forming step.

Such a study would provide valuable insights into the feasibility of the reaction and the factors influencing its rate.

Computational Analysis of Tautomeric Equilibria and Relative Stabilities

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, as a β-dicarbonyl compound, can exist in keto-enol tautomeric forms. The equilibrium between the keto and enol forms is influenced by factors such as solvent and the electronic nature of the substituents.

Computational analysis can be used to:

Calculate the relative stabilities of the keto and enol tautomers by comparing their computed energies.

Investigate the role of intramolecular hydrogen bonding in stabilizing the enol form.

Model the effect of different solvents on the tautomeric equilibrium using continuum solvation models.

Given the strong electron-withdrawing nature of the tetrafluorobenzoyl group, it is plausible that the enol form would be significantly stabilized through conjugation and intramolecular hydrogen bonding.

Table 3: Hypothetical Relative Energies of Tautomers for Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate in the Gas Phase This table presents hypothetical data based on general trends observed in computational studies of β-dicarbonyl compounds.

| Tautomer | Relative Energy (kcal/mol) | Predicted Predominance |

|---|---|---|

| Keto | 0.0 (Reference) | Less favored |

| Enol (Z-isomer) | -5 to -10 | More favored |

Q & A

Q. What are the common synthetic routes for preparing Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate?

The compound is synthesized via multi-step reactions. A key method involves the condensation of ethyl 2,3,4,5-tetrafluorobenzoylacetate with dimethylformamide dimethyl acetal, followed by amine exchange, cyclization, and saponification. Another route uses 2,3,4-trifluoronitrobenzene, diethyl ethoxymethylene malonate, and ethyl bromide in nitro reduction and dehydrobromination steps. These methods require precise temperature control and catalysts like Yb(OTf)₃ for efficient cyclization .

Q. How should researchers safely handle Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate in the laboratory?

The compound is a combustible liquid with a flash point of 93°C (closed cup). Safe handling includes using PPE (gloves, goggles), working in a fume hood, and storing in airtight containers away from ignition sources. Certificates of Analysis (COA) should be reviewed for purity and batch-specific hazards. Spills require neutralization with inert absorbents and disposal as hazardous waste .

Q. What analytical techniques are recommended for quantifying Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate in complex mixtures?

Gas chromatography-mass spectrometry (GC/MS) with selected ion monitoring (SIM) is highly effective. Dimethyl malonate serves as an internal standard, with ions m/z 115 (analyte) and m/z 101 (internal standard) tracked for quantification. Calibration curves (peak area ratios vs. concentration) ensure accuracy, validated by spiked recovery experiments .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the reactivity of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate in nucleophilic substitutions?

The tetrafluorobenzoyl group enhances electrophilicity at the carbonyl carbon via inductive effects, accelerating nucleophilic attacks (e.g., enolate formation). Spectroscopic studies (e.g., FTIR, EXAFS) show that fluorine atoms stabilize transition states through polar interactions, increasing reaction rates in Claisen condensations by ~30% compared to non-fluorinated analogs .

Q. What catalytic systems optimize the α-arylation of Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate?

Copper(I) iodide (5 mol%) with 2-picolinic acid (10 mol%) enables efficient coupling with aryl iodides at room temperature. Cs₂CO₃ acts as a base, achieving yields >85%. The system tolerates electron-rich and electron-deficient aryl groups, with turnover numbers (TON) exceeding 1,000 in optimized conditions. Ligand choice critically impacts regioselectivity .

Q. How can asymmetric synthesis be achieved using Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate derivatives?

Heterodinuclear rare earth catalysts (e.g., La/Yb-Schiff base complexes) promote enantioselective ring-opening of meso-aziridines with malonates. For example, La(O-iPr)₃/Yb(OTf)₃ with chiral ligand 1a (0.25–10 mol%) yields γ-amino esters with >97% ee. Reaction parameters (solvent polarity, temperature) must be tightly controlled to suppress racemization .

Q. What role does Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate play in synthesizing fluoroquinolone antibiotics?

It serves as a key intermediate in ciprofloxacin synthesis. The tetrafluorobenzoyl moiety is introduced via nucleophilic acyl substitution on a piperazine scaffold. Optimizing the cyclization step (e.g., using DMF as solvent at 110°C) improves yield to >90%. Residual solvent must be <50 ppm to meet pharmaceutical standards .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Catalytic Asymmetric Synthesis

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Catalyst Loading | 0.25–10 mol% | Higher loadings reduce ee (%) |

| Temperature | -20°C to 25°C | Lower temps favor enantioselectivity |

| Solvent | Toluene/THF (1:1) | Polar aprotic solvents improve yield |

| Reaction Time | 12–24 hrs | Prolonged time risks hydrolysis |

Q. Table 2: GC/MS Conditions for Quantification

| Parameter | Setting |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm) |

| Oven Program | 50°C (1 min) → 280°C @ 10°C/min |

| Ionization Mode | EI (70 eV) |

| SIM Ions | m/z 115, 101 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.